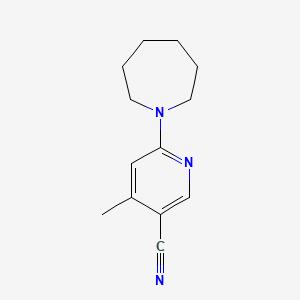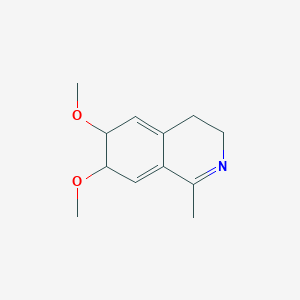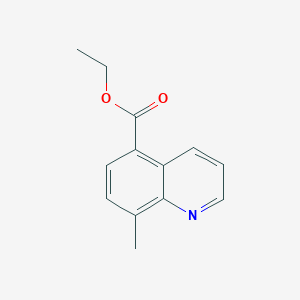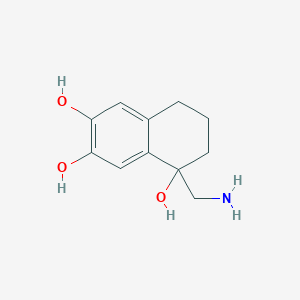
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is an organic compound that features a unique structure combining an aminomethyl group with a tetrahydronaphthalene backbone and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group transformations to introduce the aminomethyl and hydroxyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination and hydroxylation steps. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups contribute to the compound’s solubility and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline: Known for its potent kappa opioid analgesic properties.
1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydronaphthalene backbone but differs in functional groups.
Uniqueness: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is unique due to its combination of aminomethyl and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(aminomethyl)-3,4-dihydro-2H-naphthalene-1,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c12-6-11(15)3-1-2-7-4-9(13)10(14)5-8(7)11/h4-5,13-15H,1-3,6,12H2 |
InChI Key |
SHIDZSKWNRSZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(C1)(CN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


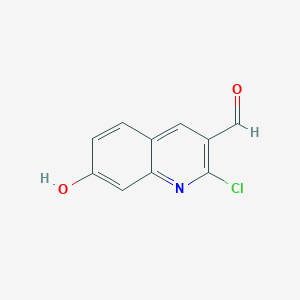



![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)


